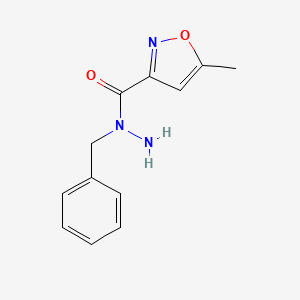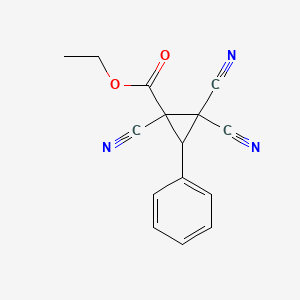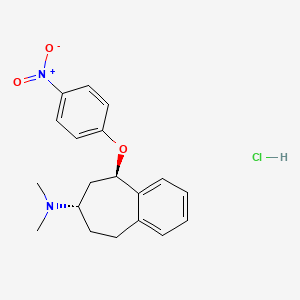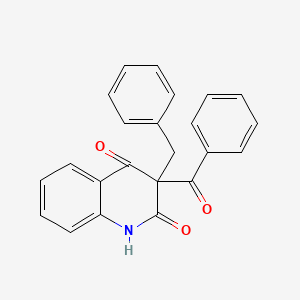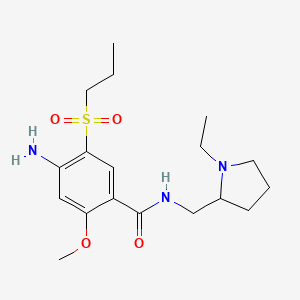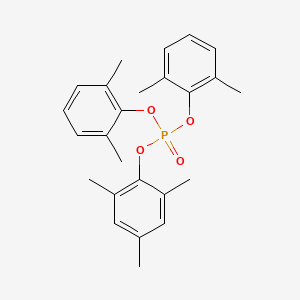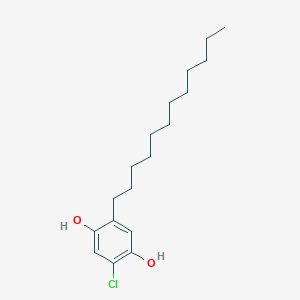![molecular formula C22H38ClNO B14459767 N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride CAS No. 70579-05-4](/img/structure/B14459767.png)
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is a quaternary ammonium compound with a long alkyl chain and a formyl group attached to a benzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride typically involves the quaternization of N,N-dimethyldodecylamine with 4-(chloromethyl)benzaldehyde. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: N-[(4-Carboxyphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride.
Reduction: N-[(4-Hydroxymethylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a phase transfer catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties due to its quaternary ammonium structure, which can disrupt microbial cell membranes.
Medicine: Potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Employed in the formulation of surfactants and detergents due to its amphiphilic nature.
作用机制
The mechanism of action of N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride involves its interaction with cell membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The formyl group can also participate in chemical reactions with cellular components, further enhancing its antimicrobial activity.
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant with a similar long alkyl chain and quaternary ammonium structure.
Dodecylbenzenesulfonic acid: A surfactant with a long alkyl chain and a benzene ring, but with a sulfonic acid group instead of a quaternary ammonium group.
Uniqueness
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is unique due to the presence of the formyl group, which allows for additional chemical modifications and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
属性
CAS 编号 |
70579-05-4 |
|---|---|
分子式 |
C22H38ClNO |
分子量 |
368.0 g/mol |
IUPAC 名称 |
dodecyl-[(4-formylphenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H38NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-23(2,3)19-21-14-16-22(20-24)17-15-21;/h14-17,20H,4-13,18-19H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
GBLDMGAOFNHPTF-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)C=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


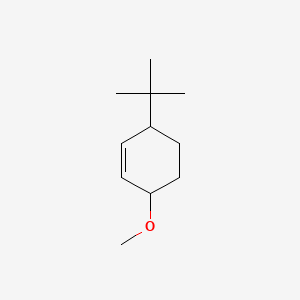
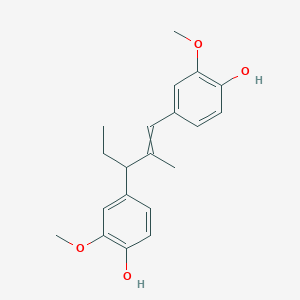


![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
